molecular formula C11H8ClNO2S B14567109 N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide CAS No. 61423-78-7

N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide

Cat. No.: B14567109
CAS No.: 61423-78-7
M. Wt: 253.71 g/mol
InChI Key: OYEDRMIYUZRNQE-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide: is a chemical compound characterized by its unique structure, which includes a benzothiopyran ring system substituted with a chloro group and an acetamide moiety.

Properties

CAS No.

61423-78-7

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

N-(6-chloro-4-oxothiochromen-3-yl)acetamide

InChI

InChI=1S/C11H8ClNO2S/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,14)

InChI Key

OYEDRMIYUZRNQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CSC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-4-oxo-4H-1-benzothiopyran-3-carboxylic acid with acetic anhydride in the presence of a catalyst to form the desired acetamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiopyran ring .

Scientific Research Applications

Chemistry: In chemistry, N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-oxo-4H-1-benzothiopyran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

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